6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Catalog No.
S682315
CAS No.
139157-06-5
M.F
C15H10N2O3
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6...

CAS Number

139157-06-5

Product Name

6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

IUPAC Name

6-(4-acetylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C15H10N2O3/c1-9(18)10-4-6-11(7-5-10)17-14(19)12-3-2-8-16-13(12)15(17)20/h2-8H,1H3

InChI Key

KPELNMZBEXSMGS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3

Medicinal Chemistry:

  • The structure of this molecule incorporates a pyrrolo[3,4-b]pyridine ring, which is present in various bioactive compounds. This suggests potential for exploring its therapeutic properties [].
  • The presence of the 4-acetylphenyl group might also contribute to its biological activity, but further research is needed to understand the specific mechanisms [].

Material Science:

  • The heterocyclic ring system and the functional groups in this molecule could potentially lead to interesting material properties, such as conductivity, fluorescence, or self-assembly. However, this area requires further investigation [].

Organic Synthesis:

  • The molecule's structure could serve as a building block for the synthesis of more complex molecules with potential applications in various fields, such as drug discovery or material science [].

6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyrrolo ring fused to a pyridine ring. This compound features two carbonyl groups at positions 5 and 7, along with a para-substituted acetylphenyl group, making it of significant interest in medicinal chemistry for its potential biological activities and applications in drug discovery. The molecular formula for this compound is C13H10N2O2, and its CAS number is 139157-06-5.

6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is versatile in terms of chemical reactivity. It can undergo several types of reactions:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
  • Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride, facilitating the conversion of carbonyl groups into alcohols.
  • Substitution: The compound can react with nucleophiles such as amines, thiols, and halides, allowing for the introduction of new functional groups .

Research indicates that 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione exhibits promising biological activities. It has been investigated for its potential as an inhibitor of various enzymes and receptors. Notably, studies have suggested that it may possess anticancer, antimicrobial, and anti-inflammatory properties. Its mechanism of action involves binding to active sites on enzymes, inhibiting their activity and thereby influencing biochemical pathways critical for cellular function .

The synthesis of 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves a multi-step process. One common synthetic route is the Ugi three-component reaction followed by an aza Diels-Alder reaction, N-acylation, aromatization, and SN2 cascade reactions. This method allows for the efficient construction of the complex bicyclic structure while incorporating the acetylphenyl substituent.

In industrial settings, optimization of the synthetic route for large-scale production is crucial. This may involve continuous flow chemistry techniques to enhance yield and purity while utilizing cost-effective reagents and efficient catalysts.

The applications of 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione span various fields:

  • Medicinal Chemistry: Due to its potential biological activities, it is explored as a lead compound in drug development.
  • Material Science: The compound may be used in the design of new materials owing to its unique structural properties.
  • Catalysis: Its reactivity profile makes it suitable for use in catalyzing organic reactions.

Studies on the interactions of 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with biomolecules have revealed insights into its molecular mechanism of action. The compound can bind to specific enzymes and receptors, leading to inhibition or activation that affects cellular signaling pathways. These interactions are critical for understanding its therapeutic potential and guiding further drug design efforts.

Several compounds share structural similarities with 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione212378-45-50.84
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine18184-75-30.84
5H-Pyrrolo[3,4-b]pyridin-7(6H)-one1211584-54-10.84
N-Hydroxy-2,3-pyridinedicarboximide HCl1400645-39-70.99
Another similar pyrrolopyridine derivative4664-00-00.88

These compounds exhibit varying degrees of similarity in structure and potential biological activity but differ in their specific functional groups and reactivity profiles. The unique combination of functional groups in 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione may confer distinct properties that differentiate it from these related compounds .

XLogP3

1.4

Wikipedia

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-

Dates

Modify: 2023-08-15

Explore Compound Types